molecular formula C8H12ClN3 B163412 6-chloro-N-isobutylpyrimidin-4-amine CAS No. 1220028-08-9

6-chloro-N-isobutylpyrimidin-4-amine

Cat. No.: B163412
CAS No.: 1220028-08-9
M. Wt: 185.65 g/mol
InChI Key: PBOXDEVGXRUQJT-UHFFFAOYSA-N
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Description

6-chloro-N-isobutylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.66 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 6-chloro-N-isobutylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

6-chloro-N-isobutylpyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-N-isobutylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain biological processes, leading to its observed effects .

Comparison with Similar Compounds

6-chloro-N-isobutylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

This compound’s unique combination of a chlorine atom and an isobutyl group on the pyrimidine ring distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)4-10-8-3-7(9)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOXDEVGXRUQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618244
Record name 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-08-9
Record name 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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